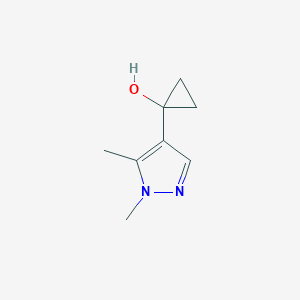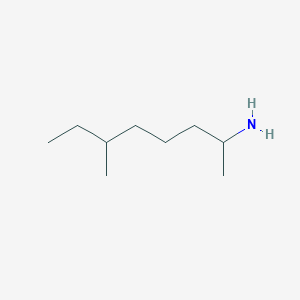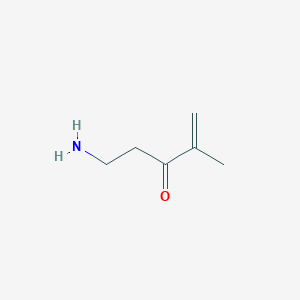
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is a complex organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated with a difluoromethoxy and fluorobenzene sulfinate moiety, making it a valuable reagent in synthetic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate typically involves the reaction of 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) to prevent hydrolysis of the sulfinic acid .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and substituted fluorobenzene derivatives, which can be further utilized in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: It is employed in the production of specialty polymers and materials with unique electronic properties
Wirkmechanismus
The mechanism of action of Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that are sensitive to fluorinated groups.
Pathways Involved: It modulates signaling pathways by altering the electronic properties of the molecules it interacts with, leading to changes in biological activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium bis(fluorosulfonyl)imide: Another lithium compound with fluorinated groups, used in battery electrolytes.
2-(Difluoromethoxy)benzene derivatives: Compounds with similar structural motifs but different functional groups
Uniqueness
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is unique due to its specific combination of a lithium ion with a difluoromethoxy and fluorobenzene sulfinate moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications .
Eigenschaften
Molekularformel |
C7H4F3LiO3S |
|---|---|
Molekulargewicht |
232.1 g/mol |
IUPAC-Name |
lithium;2-(difluoromethoxy)-6-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H5F3O3S.Li/c8-4-2-1-3-5(13-7(9)10)6(4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
HAFUNRFDDIHREC-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC(=C(C(=C1)F)S(=O)[O-])OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)




![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)




![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)

![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)

